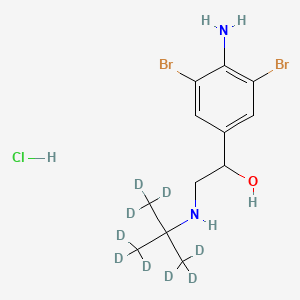

Bromobuterol-d9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Brombuterol-d9 Hydrochloride is a deuterium-labeled analog of Brombuterol Hydrochloride, a compound known for its activity as a beta-adrenergic receptor agonist. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as pharmacology and toxicology .

Wissenschaftliche Forschungsanwendungen

Brombuterol-d9 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the study of isotopic effects and reaction mechanisms.

Biology: Employed in studies involving beta-adrenergic receptors to understand their role in various physiological processes.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to investigate the metabolism and action of beta-adrenergic agonists.

Industry: Applied in the development of new drugs and therapeutic agents, particularly in the field of respiratory medicine .

Wirkmechanismus

Target of Action

Bromobuterol-d9, also known as Brombuterol-d9 Hydrochloride, primarily targets the β-adrenergic receptor . The β-adrenergic receptors are part of the G protein-coupled receptor superfamily and play a crucial role in the regulation of heart rate, bronchial muscle tone, and metabolism. By acting on these receptors, this compound can influence various physiological processes.

Mode of Action

As a β-adrenergic receptor agonist , this compound binds to the β-adrenergic receptors, mimicking the action of epinephrine and norepinephrine, natural hormones in the body . This binding triggers a series of intracellular events, leading to the activation of the enzyme adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The elevated levels of cAMP lead to various physiological responses, such as relaxation of bronchial smooth muscle and increased heart rate.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of bronchial smooth muscle and an increase in heart rate due to its agonistic action on β-adrenergic receptors . These effects make it potentially useful in the treatment of conditions like asthma and other obstructive airway diseases.

Biochemische Analyse

Biochemical Properties

Bromobuterol-d9 interacts with β-adrenergic receptors as an agonist . The nature of this interaction involves the binding of this compound to the receptor, which triggers a series of biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with β-adrenergic receptors

Molecular Mechanism

This compound exerts its effects at the molecular level through its agonistic action on β-adrenergic receptors . This interaction can lead to changes in gene expression and cellular metabolism .

Metabolic Pathways

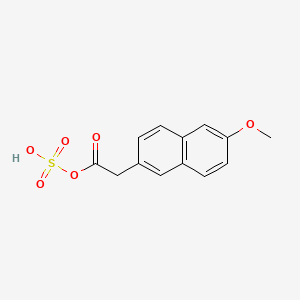

This compound is likely to be involved in metabolic pathways related to β-adrenergic signaling, given its role as a β-adrenergic receptor agonist

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Brombuterol-d9 Hydrochloride involves the incorporation of deuterium atoms into the Brombuterol molecule. This process typically starts with the preparation of the deuterated precursor, followed by a series of chemical reactions to introduce the bromine atoms and form the final hydrochloride salt. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of Brombuterol-d9 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .

Analyse Chemischer Reaktionen

Types of Reactions: Brombuterol-d9 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: Brombuterol-d9 Hydrochloride can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium iodide in acetone or other polar aprotic solvents

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated alcohols or ketones, while reduction can produce deuterated amines .

Vergleich Mit ähnlichen Verbindungen

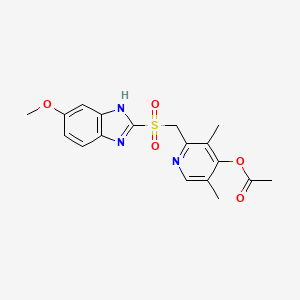

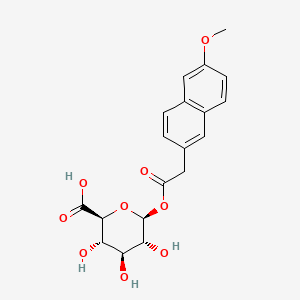

Clenbuterol Hydrochloride: Another beta-adrenergic receptor agonist with similar pharmacological properties.

Ractopamine Hydrochloride: Used in veterinary medicine as a growth promoter.

Cimaterol Hydrochloride: A beta-adrenergic agonist used in research and veterinary applications

Uniqueness of Brombuterol-d9 Hydrochloride: The primary uniqueness of Brombuterol-d9 Hydrochloride lies in its deuterium labeling. This isotopic modification allows for more precise studies of metabolic pathways and reaction mechanisms, as deuterium atoms provide a distinct mass difference that can be detected using advanced analytical techniques. This makes Brombuterol-d9 Hydrochloride an invaluable tool in both basic and applied research .

Eigenschaften

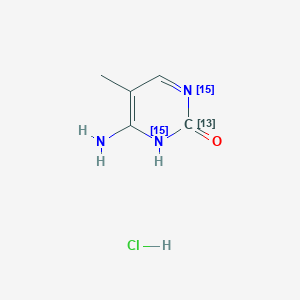

IUPAC Name |

1-(4-amino-3,5-dibromophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPFKIAOVSGRSY-KYRNGWDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Br2ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.